molecular formula C16H25NOSi2 B13963820 N-trimethylsilyl-5-trimethylsilyloxynaphthalen-1-amine CAS No. 33285-82-4

N-trimethylsilyl-5-trimethylsilyloxynaphthalen-1-amine

Cat. No.: B13963820
CAS No.: 33285-82-4
M. Wt: 303.55 g/mol
InChI Key: LWPJWXGDHPJQGL-UHFFFAOYSA-N
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Description

N-trimethylsilyl-5-trimethylsilyloxynaphthalen-1-amine is a chemical compound characterized by the presence of trimethylsilyl groups attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-trimethylsilyl-5-trimethylsilyloxynaphthalen-1-amine typically involves the reaction of naphthalen-1-amine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:

[ \text{Naphthalen-1-amine} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-trimethylsilyl-5-trimethylsilyloxynaphthalen-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced naphthalene compounds.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce dihydronaphthalenes.

Scientific Research Applications

N-trimethylsilyl-5-trimethylsilyloxynaphthalen-1-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-trimethylsilyl-5-trimethylsilyloxynaphthalen-1-amine involves its interaction with specific molecular targets. The trimethylsilyl groups can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-trimethylsilyl-5-trimethylsilyloxynaphthalen-2-amine
  • N-trimethylsilyl-6-trimethylsilyloxynaphthalen-1-amine
  • N-trimethylsilyl-7-trimethylsilyloxynaphthalen-1-amine

Uniqueness

N-trimethylsilyl-5-trimethylsilyloxynaphthalen-1-amine is unique due to its specific structural arrangement of trimethylsilyl groups on the naphthalene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

33285-82-4

Molecular Formula

C16H25NOSi2

Molecular Weight

303.55 g/mol

IUPAC Name

N-trimethylsilyl-5-trimethylsilyloxynaphthalen-1-amine

InChI

InChI=1S/C16H25NOSi2/c1-19(2,3)17-15-11-7-10-14-13(15)9-8-12-16(14)18-20(4,5)6/h7-12,17H,1-6H3

InChI Key

LWPJWXGDHPJQGL-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)NC1=CC=CC2=C1C=CC=C2O[Si](C)(C)C

Origin of Product

United States

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